molecular formula C17H15ClN2O B2932544 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-41-5

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2932544
CAS No.: 852136-41-5
M. Wt: 298.77
InChI Key: WBBKCQPVBRZLCZ-UHFFFAOYSA-N
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Description

4-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked via an amide bond to a 2-methyl-1H-indol-5-ylmethyl substituent.

Properties

IUPAC Name

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-8-14-9-12(2-7-16(14)20-11)10-19-17(21)13-3-5-15(18)6-4-13/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBKCQPVBRZLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

  • **Ox

Biological Activity

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chloro group on the benzamide structure and an indole moiety, which are known to influence its biological properties. The synthesis typically involves several key steps:

  • Formation of the Indole Moiety : The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Substitution Reactions : The indole ring is functionalized by introducing a methyl group at the 2-position and a benzyl group at the 5-position through electrophilic substitution.
  • Amidation : The final step involves reacting the substituted indole with 4-chlorobenzoyl chloride in the presence of a base to form the benzamide linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The indole moiety is particularly significant as it can modulate various biological targets, potentially leading to therapeutic effects such as apoptosis in cancer cells.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For example, studies have shown that these compounds can induce cell death in various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Effects

In addition to anticancer properties, this compound has demonstrated potential antimicrobial activity. Similar compounds have been reported to exhibit antiviral and anti-inflammatory effects, making them candidates for further pharmacological studies .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityFindings
Enzyme InteractionsInvestigated interactions with various enzymes; showed modulation of activity.
Anticancer ActivityEvaluated against multiple cancer cell lines; demonstrated significant cytotoxic effects.
Antimicrobial ActivityTested against bacterial strains; showed promising results in inhibiting growth.
Structure-Activity Relationship (SAR)Identified key structural features contributing to biological activity; emphasized the importance of the indole moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole/Indoline Cores

(a) Anticancer Indole Derivatives

describes four indole derivatives (10j–10m) with 1H-indol-3-yl cores and substituted acetamide side chains. Key differences include:

  • Substituent variation : Chloro, fluoro, nitro, or pyridyl groups on the phenyl ring.
  • Physicochemical properties : Melting points range from 153°C to 194°C, with yields as low as 6–17% .
Compound ID Substituent(s) Melting Point (°C) Yield (%) Key Activity
10j 3-Chloro-4-fluorophenyl 192–194 8 Anticancer (Bcl-2/Mcl-1 inhibition)
10k Naphthalen-1-yl 175–176 6 Anticancer
10l 4-Nitrophenyl 190–191 14 Anticancer
10m Pyridin-2-yl 153–154 17 Anticancer

Comparison : The target compound lacks the acetamide linker and instead uses a benzamide scaffold. This substitution may alter solubility and target affinity due to reduced conformational flexibility.

(b) 4-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)Ethyl]Benzamide

highlights a positional isomer where the indole substituent is at the 3-position with an ethyl linker. This minor structural change (indol-3-yl vs. indol-5-yl, ethyl vs. methylene linker) could significantly impact binding to receptors like serotonin or dopamine transporters .

Benzimidazole and Sulfonamide Derivatives

(a) Benzimidazolyl Methyl Chlorobenzamide (Compound 18)

reports 4-chloro-N-((2-(chloromethyl)-1H-benzo[d]imidazol-1-yl)methyl)benzamide (18), which replaces the indole ring with a benzimidazole. This compound exhibits 66.66% inhibition in carrageenan-induced paw edema models (anti-inflammatory activity), comparable to diclofenac .

(b) Sulfonamide-Triazine Hybrids

describes sulfonamide-triazine hybrids (e.g., compound 54) with benzamide groups. These compounds feature bulky substituents like 3-methoxyphenyl and methylphenyl, with IR and NMR data confirming key functional groups (C=O at 1678 cm⁻¹, SO₂ at 1314 cm⁻¹) .

Comparison : The sulfonamide group introduces hydrogen-bonding capacity, which is absent in the target compound. This may enhance interactions with polar enzyme active sites.

Patent and Excluded Compounds

explicitly excludes 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide from a patent covering amide derivatives as allosteric modulators, suggesting prior art or overlapping structural claims .

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